Japonicin-1

Description

Japonicin-1 is a cationic antimicrobial peptide (AMP) first isolated from the skin secretions of the Japanese forest frog (Rana japonica) . It belongs to the Japonicin family, which is characterized by a conserved structural motif: two cysteine residues forming a disulfide bridge that stabilizes a cyclic domain. This compound specifically contains a seven-residue loop (Cys-X₆-Cys) at its C-terminal region, distinguishing it from other cyclic AMPs . The peptide exhibits broad-spectrum antimicrobial activity, including against Gram-negative bacteria (e.g., Escherichia coli, MIC = 12 μM) and Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 20 μM) . Beyond its antimicrobial properties, this compound demonstrates secondary functionalities such as antioxidant activity and modulation of immune responses (e.g., mast cell degranulation inhibition) .

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

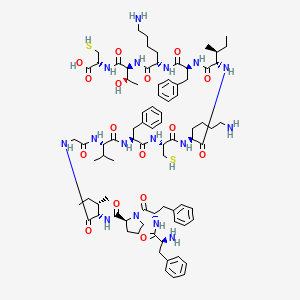

FFPIGVFCKIFKTC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The Japonicin family includes two primary subclasses: Japonicin-1 and Japonicin-2 . Key structural differences are outlined below:

Key Insights :

- Japonicin-2 diverges from this compound by its 8-residue loop and extended length, which correlates with its exclusive activity against Gram-negative bacteria (e.g., E. coli, MIC = 20 μM) .

- Brevinin-2, another Ranidae-derived AMP, shares structural homology with this compound but lacks a conserved loop size, resulting in broader antifungal activity .

- Esculentin-1, a larger peptide, adopts a linear α-helical structure with potent activity against multidrug-resistant pathogens (e.g., MIC = 2–5 μM for Pseudomonas aeruginosa) .

Functional Comparison

2.2.1 Antimicrobial Activity

| Compound | Gram-Negative (MIC, μM) | Gram-Positive (MIC, μM) | Fungal (MIC, μM) | Hemolytic Activity (HC₅₀, μM) |

|---|---|---|---|---|

| This compound | E. coli: 12 | S. aureus: 20 | Not reported | >100 (low toxicity) |

| Japonicin-2 | E. coli: 20 | No activity | Not reported | 50 (moderate) |

| Brevinin-2 | E. coli: 18 | S. aureus: 25 | C. albicans: 30 | 30 (high) |

| Esculentin-1 | P. aeruginosa: 2 | S. aureus: 5 | Not reported | 10 (very high) |

| Parkerin | E. coli: 35 | S. aureus: 40 | C. albicans: 15 | >200 (negligible) |

Key Insights :

- This compound demonstrates dual activity against Gram-negative and Gram-positive bacteria, unlike Japonicin-2, which is selective for Gram-negative strains .

- Parkerin’s low hemotoxicity (>200 μM HC₅₀) and antifungal specificity make it a candidate for topical applications .

2.2.2 Non-Antimicrobial Functions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.